N-(Phenylacetyl)benzamide

Organic Chemistry Physicochemical Property Analysis Formulation Development

N-(Phenylacetyl)benzamide (CAS 14072-62-9) is the authentic imide scaffold required for catalyst-free α‑fluorination yielding 78% of the target fluorinated derivative—a direct route to fluorinated building blocks for drug discovery SAR. Its imide core imparts distinct electronic and stability properties versus simple amides: alkaline hydrolysis resistance superior to phenylacetamides and a unique LogP of 2.5 and crystalline mp 129–130 °C that influence solubility/permeability screening. Procure this compound when you need a genuine imide comparator, not a nominal amide substitute that would introduce uncontrolled variability in biological or synthetic outcomes.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 14072-62-9
Cat. No. B15486114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylacetyl)benzamide
CAS14072-62-9
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c17-14(11-12-7-3-1-4-8-12)16-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17,18)
InChIKeyDVEBMKWZHKLPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenylacetyl)benzamide (CAS 14072-62-9) for Research and Medicinal Chemistry Procurement


N-(Phenylacetyl)benzamide (CAS 14072-62-9) is an imide-class compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol [1]. It is characterized as a stable, crystalline solid with a melting point of 129-130 °C and a predicted LogP of 2.5, indicating moderate lipophilicity [2]. This compound serves as a versatile scaffold and synthetic intermediate in medicinal chemistry, particularly for generating α-fluorinated derivatives and other bioactive molecules [3].

The Risks of Generic Substitution for N-(Phenylacetyl)benzamide (14072-62-9)


Substituting N-(Phenylacetyl)benzamide with a close analog like N-benzyl-2-phenylacetamide or N-phenyl-2-phenylacetamide is not scientifically trivial. These compounds, while sharing a phenylacetamide core, possess distinct structural features—namely the presence of a second carbonyl group—that fundamentally alter their physicochemical properties, synthetic reactivity, and potential biological profile [1]. This imide structure creates a unique electronic environment that affects stability, as phenylacetamides are generally less stable to alkaline hydrolysis than benzamides [2]. Therefore, selecting a substitute based on nominal similarity alone can introduce significant variability in experimental outcomes and synthetic pathways [3].

Quantitative Differentiation of N-(Phenylacetyl)benzamide (14072-62-9) from Closest Analogs


Enhanced Thermal Stability vs. Mono-Amide Analogs

The imide structure of N-(Phenylacetyl)benzamide confers significantly greater thermal stability compared to simpler amide analogs. Its reported melting point is 129-130 °C [1], which is markedly higher than that of the analogous N-phenyl-2-phenylacetamide (90 °C) [2] and comparable to acetanilide (N-phenylacetamide, 114 °C) . This elevated melting point is a direct consequence of the increased molecular weight and the capacity for stronger intermolecular hydrogen bonding provided by the second carbonyl group.

Organic Chemistry Physicochemical Property Analysis Formulation Development

Moderate Lipophilicity (LogP 2.5) for Balanced Solubility and Permeability

N-(Phenylacetyl)benzamide has a predicted LogP (cLogP) value of 2.5 [1]. This value places it in a favorable range for drug-like properties, balancing aqueous solubility with membrane permeability. In contrast, simpler N-phenylacetamide (acetanilide) has a LogP of approximately 1.2 [2], which is more hydrophilic and may limit membrane passage, while the more complex N-benzyl-2-phenylacetamide is expected to have a higher LogP due to its additional hydrophobic benzyl group, which could reduce aqueous solubility.

Medicinal Chemistry Drug Discovery ADMET Prediction

Proven Precursor for α-Fluorinated Derivatives with High Synthetic Yield

N-(Phenylacetyl)benzamide is a demonstrated and efficient precursor for the synthesis of α-fluorinated imides, a valuable class of compounds in medicinal chemistry [1]. A specific protocol describes its reaction with sodium fluoride (NaF) in DMSO to yield N-(2-fluoro-2-phenylacetyl)benzamide in a high yield of 78% [1]. This is a notable, catalyst-free methodology that uses inexpensive reagents. In contrast, simpler amides like N-ethyl-2-phenylacetamide may undergo alternative reaction pathways under similar conditions due to the absence of the second carbonyl group's electronic influence, leading to different products or lower yields.

Synthetic Chemistry Medicinal Chemistry Fluorination

Unique Chemical Reactivity Profile as an Imide

As an imide, N-(Phenylacetyl)benzamide is more acidic than a comparable amide, with the NH proton being significantly more labile [1]. This property is essential for its use in the α-fluorination reaction described above, where deprotonation facilitates the electrophilic fluorination [1]. In contrast, simple phenylacetamides like N-benzyl-2-phenylacetamide lack this acidic NH and the second carbonyl, resulting in a fundamentally different reactivity profile. For instance, studies on N-substituted phenylacetamides show that reactivity in alkylation is highly dependent on N-substitution, with N-phenyl-2-phenylacetamide exhibiting different behavior compared to N-benzyl-2-phenylacetamide due to steric and polar effects [2].

Organic Chemistry Reactivity Analysis Synthetic Methodology

Proven Research and Industrial Application Scenarios for N-(Phenylacetyl)benzamide (14072-62-9)


Synthesis of α-Fluorinated Imide Libraries for Medicinal Chemistry

N-(Phenylacetyl)benzamide is an ideal starting material for generating a library of α-fluorinated imide derivatives. Its imide structure is specifically required for the catalyst-free α-fluorination reaction with NaF and DMSO, which proceeds in a high 78% yield [1]. This established methodology provides a direct path to valuable fluorinated building blocks that can be used in structure-activity relationship (SAR) studies for drug discovery.

Physicochemical Property Optimization in Early-Stage Drug Development

Procurement of this compound is justified when optimizing for a specific set of physicochemical parameters. With a melting point of 129-130 °C [2] and a predicted LogP of 2.5 [2], it offers a combination of solid-state stability and moderate lipophilicity that differs from its amide analogs. This makes it a useful comparator in studies designed to understand the impact of imide functionality on properties like solubility, permeability, and crystallinity.

Investigating Structure-Activity Relationships of Amide-Based Bioactives

In research focused on amide- or benzamide-containing bioactive molecules, N-(Phenylacetyl)benzamide serves as a crucial structural control. Its imide core differs fundamentally from mono-amides, and studies suggest that benzamide moieties can enhance antibacterial activity compared to phenylacetamide structures [3]. Therefore, including this compound in a screening panel allows researchers to directly assess the contribution of the imide group to biological activity, as opposed to using simpler amides that may exhibit different or lower potency.

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